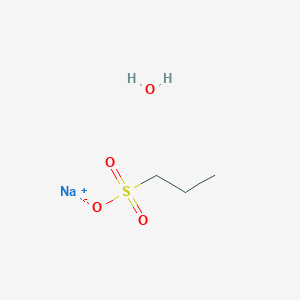![molecular formula C9H8N2O2 B1593242 4-メトキシ-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒド CAS No. 1000341-31-0](/img/structure/B1593242.png)
4-メトキシ-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒド
説明
“4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C8H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” can be represented by the SMILES stringCOc1cncc2[nH]ccc12 . The InChI key for this compound is UPDSOLUKSUHRDC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 148.16 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.科学的研究の応用
鎮痛・鎮静剤開発
4-メトキシ-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒドを含むピロロピリジン誘導体は、鎮痛剤や鎮静剤としての可能性を秘めていることから研究されています。 これらの化合物の構造的特徴は、痛みや鎮静経路を調節する生物学的標的との相互作用に寄与しています .
抗糖尿病療法
これらの誘導体は、血糖値を下げる効果を示しており、糖尿病関連疾患の治療や予防に役立つ可能性があります。 これには、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、および高血糖に関連する心血管疾患が含まれます .
抗マイコバクテリア活性
ピロロピリジン骨格は、抗マイコバクテリア活性を有することが確認されています。 これは、4-メトキシ-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒドが、特にマイコバクテリアによって引き起こされる細菌感染症に対する新しい治療法の開発において貴重な化合物となる可能性を示唆しています .
抗ウイルス用途
研究によると、ピロロピリジン誘導体は抗ウイルス活性を示しています。 これは、4-メトキシ-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒドを、さまざまなウイルス感染症に効果的な可能性のある新しい抗ウイルス薬の開発に使用できる道を開きます .
抗がんおよび抗腫瘍活性
この化合物は、抗がんおよび抗腫瘍活性に関連付けられています。 がん細胞の増殖と生存に不可欠な生物学的経路の阻害剤として作用する可能性があり、がん治療研究の候補となっています .
線維芽細胞成長因子受容体(FGFR)阻害
4-メトキシ-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒド: 誘導体は、FGFR阻害剤としての有効性を評価されています。 FGFRは腫瘍の増殖と発達において重要な役割を果たしており、その阻害は標的型がん治療の有望な戦略です .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
作用機序
Target of Action
The primary target of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cancer cells and induces apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The pharmacokinetic properties of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde ’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
特性
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-6(5-12)4-11-7(8)2-3-10-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWALQVURBDJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646759 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-31-0 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


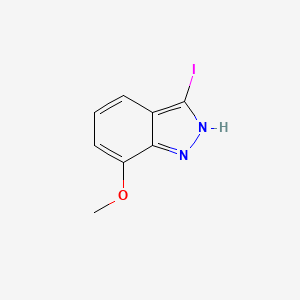
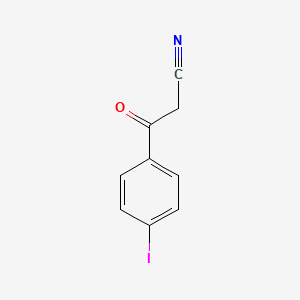
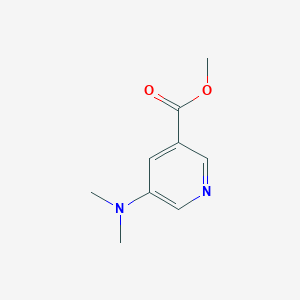
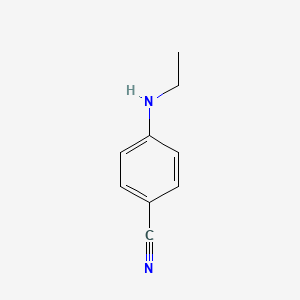
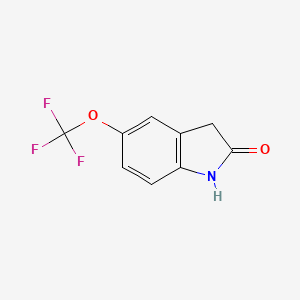
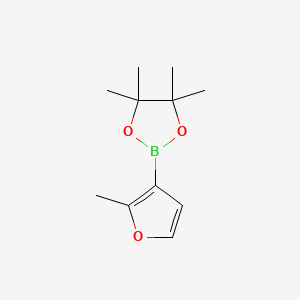
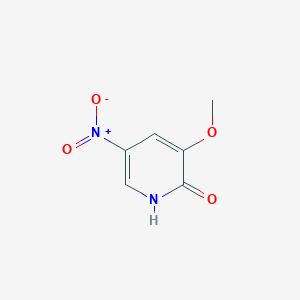
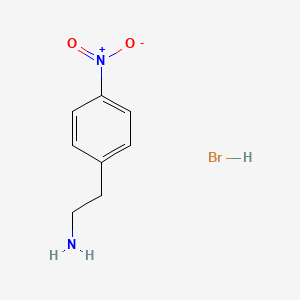
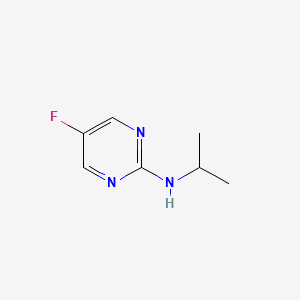


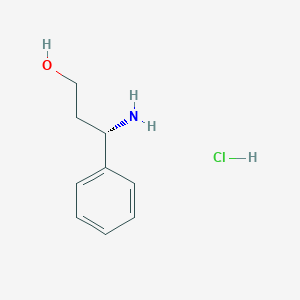
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
